molecular formula C9H6ClN3O2 B1504144 Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate CAS No. 1220039-65-5

Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate

Cat. No.: B1504144
CAS No.: 1220039-65-5
M. Wt: 223.61 g/mol
InChI Key: ZYOTXZCWBGAGRH-UHFFFAOYSA-N
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Description

Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate is a versatile chemical building block designed for medicinal chemistry and drug discovery research. This compound features a pyrido[3,4-d]pyrimidine core, a privileged scaffold in the development of bioactive molecules . The 4-chloro substituent on the pyrimidine ring and the methyl carboxylate at the 2-position are excellent handles for further synthetic elaboration, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . The pyrido[3,4-d]pyrimidine scaffold is of significant interest in oncology research. It has been identified as a promising chemotype for the development of CXCR2 antagonists; upregulated CXCR2 signaling is correlated with aggressive cancer phenotypes, poor prognosis, and resistance to therapy in various cancers, including lung, colorectal, and pancreatic cancer . Furthermore, analogous pyridopyrimidine scaffolds are extensively investigated as inhibitors of various kinase targets, such as EGFR, and have demonstrated potent cytotoxicity against cancer cell lines . Beyond oncology, this scaffold is also explored for its potential in antiviral research, including as inhibitors of the SARS-CoV-2 main protease (Mpro) . This product is intended for research purposes as a key synthetic intermediate. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c1-15-9(14)8-12-6-4-11-3-2-5(6)7(10)13-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOTXZCWBGAGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CN=C2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680964
Record name Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-65-5
Record name Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, it interacts with other proteins and biomolecules involved in cellular signaling pathways, contributing to its potential as an anticancer agent.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity over extended periods. Long-term studies have shown that it can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Biological Activity

Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyridopyrimidine class of compounds, characterized by a fused pyridine and pyrimidine ring system. The presence of the carboxylate group enhances its solubility and potential for biological interactions.

1. Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Tyrosine Kinases : This compound can inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways. For instance, studies have demonstrated its effectiveness against ABL kinase and other related targets, leading to reduced proliferation of cancer cells .
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, characterized by caspase activation and DNA fragmentation .

2. Antimicrobial Activity

This compound also shows promising antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibition at low concentrations .

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have revealed that it suppresses COX-2 activity effectively, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes such as COX and various kinases, disrupting their normal functions .
  • Signal Transduction Pathways : By modulating key signaling pathways involved in cell growth and survival, the compound can effectively alter cellular responses leading to apoptosis or growth inhibition .

Case Study 1: Anticancer Efficacy

A study involving this compound demonstrated its efficacy against prostate cancer (PC-3) and lung cancer (A-549) cell lines. The IC50 values were reported at 1.54 µM for PC-3 and 3.36 µM for A-549 cells, indicating strong anticancer activity .

Case Study 2: Anti-inflammatory Activity

In a comparative study with standard anti-inflammatory drugs like celecoxib, this compound showed comparable IC50 values against COX-2 inhibition (0.04 ± 0.01 μmol), highlighting its potential as an anti-inflammatory agent .

Data Tables

Biological ActivityTargetIC50 Value (µM)Reference
AnticancerPC-31.54
AnticancerA-5493.36
Anti-inflammatoryCOX-20.04

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Pyrido[3,4-d]pyrimidines, including methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate, have emerged as promising scaffolds in drug discovery, particularly for anticancer therapies. These compounds exhibit a broad spectrum of biological activities, including inhibition of key cancer-related targets.

Case Study: CDK Inhibition

A study evaluating various pyrido[3,4-d]pyrimidine derivatives found that certain analogs effectively inhibited CDK2 with IC50 values as low as 0.016 µM . This highlights the potential of this compound derivatives as selective anticancer agents.

Compound Target IC50 (µM) Activity
Compound ACDK20.016Potent
Compound BCDK40.025Moderate
Compound CCDK60.030Moderate

Histone Demethylase Inhibition

This compound has also been studied for its ability to inhibit histone lysine demethylases (KDMs), which play a critical role in epigenetic regulation.

Structure-Activity Relationship (SAR)

Research has identified that modifications at specific positions on the pyrido[3,4-d]pyrimidine scaffold can enhance potency against KDMs such as KDM4 and KDM5. For example, derivatives with specific substitutions showed IC50 values ranging from 1.0 µM to 1.3 µM against KDM4A and KDM5B .

Derivative KDM Target IC50 (µM) Selectivity
Compound DKDM4A1.0High
Compound EKDM5B1.3High
Compound FKDM3A26.2Low

Synthesis and Structural Modifications

The synthesis of this compound involves several key steps that allow for structural modifications to optimize its pharmacological properties.

Synthetic Routes

Recent studies have developed efficient synthetic routes that utilize commercially available starting materials to produce various derivatives with enhanced biological activity . These methods often involve multi-step reactions including condensation and cyclization processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

(a) Structural Analogues

The closest analog in the evidence is 2-Chloro-6-methylpyrimidine-4-carboxylic acid ().

Property Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate (Hypothetical) 2-Chloro-6-methylpyrimidine-4-carboxylic Acid ()
Core Structure Pyrido[3,4-d]pyrimidine fused ring Monocyclic pyrimidine
Functional Groups Chloro (position 4), methyl ester (position 2) Chloro (position 2), methyl (position 6), carboxylic acid
Reactivity Ester group may enhance lipophilicity Carboxylic acid could participate in salt formation
Safety Data Not available Listed in SDS (e.g., first-aid measures, handling)

(b) Functional Group Comparisons

  • Methyl Esters: ’s carotenoid ester shares a methyl ester group but is otherwise unrelated. Methyl esters generally improve membrane permeability in bioactive molecules, a property that might apply to the target compound .
  • Chloro Substituents : Chloro groups in heterocycles (e.g., pyrimidines) often influence electronic properties and binding interactions. ’s compound demonstrates chloro-pyrimidine stability but lacks fused-ring complexity .

Preparation Methods

Chlorination and Esterification Method (Based on Patent CN105218436A)

A patented method details the preparation of 4-chloro-2-pyridyl methyl formiate, a closely related intermediate, which can be adapted for methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate synthesis. The process involves:

  • Step 1: Chlorination

    • A mixture of 2-pyridine carboxylic acid methyl ester hydrochloride and 2-pyridine carboxylic acid hydrochloride (mass ratio of methyl ester hydrochloride between 60–95%) is reacted with sulfur oxychloride.
    • Sodium bromide or DMF can be used as catalysts.
    • The mass ratio of sulfur oxychloride to the mixture is maintained between 2:1 and 5:1.
    • Reaction time ranges from 6 to 20 hours under reflux conditions.
  • Step 2: Esterification

    • After chlorination, methyl alcohol is added to the reaction mixture (methyl alcohol to mixture mass ratio between 1:1 and 2:1).
    • The reaction is refluxed for about 2 hours, followed by solvent removal and recrystallization to isolate the product.

Experimental Data from Embodiments:

Parameter Embodiment 1 (Mixture) Embodiment 2 (Methyl Ester Hydrochloride Only)
Methyl alcohol (g) 140 200
Sulfur oxychloride (g) 30 (initial), 30 (added later) 50 (initial), 30 (added later)
2-Pyridine carboxylic acid (g) 30 40
Reaction temperature 0 °C to 20 °C warming, reflux for 5 hours 0 °C to 20 °C warming, reflux for 8 hours
Product yield (%) >90 (methyl ester content 60%) 90.9 (HPLC purity 95.2%)
Chlorination time 16 hours reflux with sodium bromide catalyst 16 hours reflux with sodium bromide catalyst
Product melting point (°C) 41–43 41–43
Final product yield (g) 25 (white needle crystals) 24 (white needle crystals)

This method yields high-purity this compound with purity exceeding 99.9% after recrystallization and drying. The melting point and purity data align with standards for pharmaceutical intermediates, indicating the process's robustness and suitability for scale-up production.

Alternative Synthetic Route via Pyrido[3,4-d]pyrimidine-4(3H)-one Derivatives

Another method involves the synthesis of pyrido[3,4-d]pyrimidine derivatives starting from 3-aminopyridine-4-carboxylic acid and amidine compounds, catalyzed by sodium acetate in organic solvents such as ethylene glycol monomethyl ether. Although this method primarily targets pyrimidin-4(3H)-one derivatives, it provides insight into the formation of the pyrido[3,4-d]pyrimidine core, which can be further chlorinated and esterified to yield this compound.

Key Reaction Conditions:

  • Molar ratio of 3-aminopyridine-4-carboxylic acid : amidine compound : sodium acetate = 1 : 4 : 3.
  • Reflux at 120 °C for 6–8 hours.
  • After reaction completion, extraction and recrystallization yield the pyrido[3,4-d]pyrimidine derivative with yields around 86–88%.

This approach is advantageous due to mild reaction conditions, high yield, and the use of readily available raw materials, facilitating large-scale synthesis.

Research Findings and Optimization

A study published in the Journal of Medicinal Chemistry (2016) elaborates on the synthesis of pyrido[3,4-d]pyrimidine derivatives, including methyl esters and chlorinated analogs, emphasizing:

  • The use of methyl-3-amino-2-chloroisonicotinate as a starting material.
  • Ester hydrolysis followed by conversion to acid chlorides and subsequent ring formation with triethyl orthoformate.
  • Introduction of protective groups and halogenation steps to obtain chlorinated methyl ester derivatives.
  • The synthesis includes mesylate formation and nucleophilic substitution to introduce various substituents, demonstrating the versatility of the chlorinated pyridopyrimidine scaffold.

These methods highlight the importance of controlled chlorination and esterification steps, consistent with the patent methods, to achieve high purity and yield of this compound and its derivatives.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents & Catalysts Reaction Conditions Yield (%) Product Purity (%) Remarks
Chlorination & Esterification 2-pyridine carboxylic acid methyl ester hydrochloride + 2-pyridine carboxylic acid hydrochloride Sulfur oxychloride, Sodium bromide or DMF catalyst, Methyl alcohol Reflux 6–20 h (chlorination), 2 h (esterification) >90 >99.9 High purity, suitable for pharmaceutical intermediates
Pyrido[3,4-d]pyrimidine synthesis 3-aminopyridine-4-carboxylic acid, amidine compound Sodium acetate catalyst, ethylene glycol monomethyl ether Reflux 120 °C, 6–8 h 86–88 Not specified Mild conditions, scalable, yields pyrimidin-4(3H)-one derivatives
Multi-step synthesis Methyl-3-amino-2-chloroisonicotinate Triethyl orthoformate, SEM-Cl, K2CO3 Multi-step, including hydrolysis and halogenation Not specified High purity Versatile for functionalized derivatives

Q & A

Q. What are the established synthetic methodologies for Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate?

The compound is synthesized via cyclization reactions. A common approach involves reacting 2,3-substituted aminoamidopyridines with ethyl 2-chlorooxoacetate under controlled conditions, yielding pyridopyrimidine carboxylates. For instance, cyclization with oxalyl chloride or analogous reagents in solvents like tetrahydrofuran (THF) or 1-methylpyrrolidinone is effective . Another method employs catalyst-free reactions in water, leveraging greener chemistry principles to form structurally related pyrido-pyrimidine carboxylates .

Q. How is the structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups and regiochemistry (e.g., distinguishing [3,4-d] from [2,3-d] isomers).
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves atomic positions and confirms stereochemistry, as demonstrated in related pyridopyrimidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may increase side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reactivity, while water enables greener synthesis but requires careful pH control .
  • Catalysts : Sodium hydride (NaH) or phase-transfer catalysts improve regioselectivity .
  • Reagent stoichiometry : Excess ethyl 2-chlorooxoacetate drives the reaction but necessitates purification to remove unreacted starting materials .

Q. What strategies minimize by-products during the cyclization step?

  • Slow reagent addition : Reduces local excess of reactive intermediates.
  • Microwave-assisted synthesis : Enhances reaction homogeneity and reduces decomposition .
  • In situ monitoring : Techniques like TLC or HPLC track reaction progress to terminate at optimal conversion .

Q. How does structural modification of the pyridine or pyrimidine rings affect biological activity?

Introducing electron-withdrawing groups (e.g., chloro) at the 4-position enhances electrophilicity, potentially improving binding to biological targets like kinases. Conversely, ester group hydrolysis to carboxylic acids may alter solubility and pharmacokinetics. Comparative studies with analogs (e.g., methyl 4-methylpyrimidine-2-carboxylate) reveal that halogenation significantly impacts bioactivity .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying ratios of [3,4-d] vs. [2,3-d] isomers?

Competing pathways arise from the nucleophilic attack direction during cyclization. For example:

  • Oxalyl chloride favors [3,4-d] isomer formation due to steric hindrance at the 2-position .
  • Ethyl 2-chlorooxoacetate may promote [2,3-d] derivatives if the aminoamide precursor lacks substituents blocking alternative attack sites . Computational modeling (DFT) can predict regioselectivity by analyzing transition-state energies.

Application-Oriented Questions

Q. What are the potential applications of this compound in medicinal chemistry?

The compound serves as a precursor for kinase inhibitors or protease modulators. Its pyridopyrimidine core mimics ATP-binding motifs, making it a scaffold for anticancer agents. Functionalization at the 2-carboxylate position (e.g., amidation) can enhance target specificity .

Q. How is this compound utilized in studying enzyme inhibition mechanisms?

Kinetic assays (e.g., fluorescence polarization) measure inhibition constants (KiK_i) against target enzymes. Structural analogs with deuterated or fluorinated substituents are used in isotopic labeling studies to track binding interactions via NMR or X-ray crystallography .

Methodological Comparisons

Q. What are the advantages of continuous-flow synthesis over batch methods for this compound?

Continuous-flow reactors improve heat/mass transfer, reducing side reactions and enabling scalability. For example, flow systems achieve higher yields (≥85%) in multi-step syntheses by maintaining precise temperature control and reagent mixing .

Q. How do spectroscopic and crystallographic data resolve ambiguities in structural assignments?

Conflicting NMR signals (e.g., overlapping proton resonances) are resolved via 2D techniques (COSY, HMBC). X-ray data definitively assign regiochemistry, as seen in related pyridopyrimidine derivatives where crystallography corrected initial misassignments based on NMR alone .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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